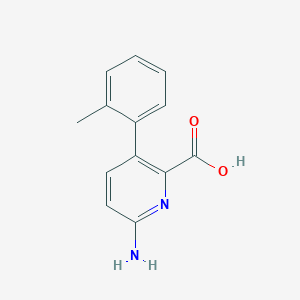

6-Amino-3-(2-methylphenyl)picolinic acid

Description

The exact mass of the compound 6-Amino-3-(2-methylphenyl)picolinic acid, 95% is 228.089877630 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Amino-3-(2-methylphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-(2-methylphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-3-(2-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-4-2-3-5-9(8)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYMWDDKZNNSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(N=C(C=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Evolving Landscape of Picolinic Acid Derivatives: A Technical Guide to the Potential Biological Activity of 6-Amino-3-(2-methylphenyl)picolinic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide explores the potential pharmacological and biological profile of the novel compound, 6-Amino-3-(2-methylphenyl)picolinic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes current knowledge on structurally related aminopicolinic acids and 3-aryl-picolinic acid derivatives. By examining established structure-activity relationships, this guide extrapolates potential applications, suggests experimental designs for its biological characterization, and provides a framework for future research into its therapeutic or agrochemical potential. The primary focus will be on the well-documented herbicidal activity of aminopicolinates, alongside emerging evidence for their roles as enzyme inhibitors and antimicrobial agents.

Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Bioactive Compound Design

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring molecule that has garnered significant interest in medicinal and agricultural chemistry.[1] Its derivatives have been successfully developed into a range of therapeutic agents and agrochemicals.[1] The picolinic acid scaffold offers a unique combination of a pyridine ring, which can engage in various non-covalent interactions, and a carboxylic acid group that can act as a hydrogen bond donor/acceptor or a chelating agent for metal ions. This inherent functionality makes it an attractive starting point for the design of novel bioactive molecules.

The subject of this guide, 6-Amino-3-(2-methylphenyl)picolinic acid, incorporates three key structural features that are anticipated to modulate its biological activity:

-

The Picolinic Acid Core: Provides the fundamental framework for interaction with biological targets.

-

A 6-Amino Group: This substitution is known to be critical for certain biological activities, particularly in the realm of herbicides.

-

A 3-(2-methylphenyl) Group: The introduction of an aryl substituent at the 3-position can significantly influence the molecule's steric and electronic properties, potentially leading to novel target interactions.

This guide will deconstruct the potential biological activities of 6-Amino-3-(2-methylphenyl)picolinic acid by drawing parallels with well-characterized analogs.

Potential Biological Activities and Mechanisms of Action

Based on the existing literature for related compounds, 6-Amino-3-(2-methylphenyl)picolinic acid is hypothesized to exhibit activity in the following areas:

Herbicidal Activity: A Synthetic Auxin Analogue

The most extensively documented biological activity of aminopicolinic acid derivatives is their function as herbicides.[2][3][4] Specifically, 4-aminopicolinates are a recognized class of synthetic auxin herbicides.[3]

Mechanism of Action: Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. These herbicides bind to auxin receptors, such as the F-box protein TIR1/AFB family, initiating a signaling cascade that disrupts normal plant development.[5]

Structural Considerations for Herbicidal Activity:

-

The Amino Group: The presence of an amino group at the 4- or 6-position of the picolinic acid ring is a common feature of many herbicidal picolinates.[3][4]

-

Substituents at the 3- and 6-positions: The nature and position of other substituents on the pyridine ring are crucial for both the potency and selectivity of the herbicidal effect.[2][6] Aryl-substituted pyrazolyl groups at the 6-position have been shown to yield potent herbicides.[2][5] The 3-(2-methylphenyl) group in our target compound could confer unique properties in this regard.

The herbicidal potential of 6-Amino-3-(2-methylphenyl)picolinic acid warrants investigation, with a focus on its spectrum of activity against different weed species and its selectivity towards important crops.

Enzyme Inhibition: Targeting Key Cellular Processes

Derivatives of picolinic acid have shown promise as inhibitors of various enzymes.

-

Acetylcholinesterase (AChE) Inhibition: Picolinamide derivatives have been investigated as inhibitors of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The structure-activity relationship studies suggest that the substitution pattern on the picolinamide scaffold significantly influences inhibitory activity.[7]

-

BCL6 Inhibition: Derivatives of 4-aminopicolinic acid have been explored as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor protein implicated in certain types of cancer.[8]

The presence of the 2-methylphenyl group on the picolinic acid core of our target compound could facilitate novel interactions within the active sites of these or other enzymes, making enzyme inhibition a plausible area of biological activity.

Antimicrobial and Immunomodulatory Effects

While less documented for aminopicolinates specifically, the broader class of picolinic acid derivatives has demonstrated antimicrobial properties.[1] Copper complexes of nicotinic acid derivatives (isomers of picolinic acid) have been reported to possess antimicrobial activity.[9] Furthermore, 4-aminopicolinic acid has been shown to enhance macrophage activity, suggesting a potential immunomodulatory role.[8]

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of 6-Amino-3-(2-methylphenyl)picolinic acid, a tiered experimental approach is recommended.

Synthesis of 6-Amino-3-(2-methylphenyl)picolinic acid

The synthesis of the target compound would likely involve a multi-step process, potentially starting from a substituted pyridine precursor. The general synthetic strategies for aminopicolinic acids can be adapted for this specific molecule.[9]

Illustrative Synthetic Pathway:

Caption: A potential synthetic route to 6-Amino-3-(2-methylphenyl)picolinic acid.

In Vitro Biological Screening

A panel of in vitro assays should be employed to screen for a range of biological activities.

Experimental Workflow for In Vitro Screening:

Caption: A comprehensive in vitro screening cascade for biological activity.

Detailed Protocols:

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

-

Prepare sterile agar plates containing Murashige and Skoog (MS) medium.

-

Incorporate 6-Amino-3-(2-methylphenyl)picolinic acid at various concentrations (e.g., 0.1, 1, 10, 100 µM) into the agar. A solvent control (e.g., DMSO) should be included.

-

Sterilize and stratify Arabidopsis thaliana seeds.

-

Place the seeds on the agar plates and incubate vertically in a growth chamber.

-

After a defined period (e.g., 7-10 days), measure the primary root length.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Prepare a solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Studies

Should initial screening reveal promising activity, the synthesis and testing of a library of analogues would be a logical next step to establish a clear structure-activity relationship. Key modifications could include:

-

Varying the substituent on the phenyl ring.

-

Altering the position of the amino group on the picolinic acid core.

-

Replacing the amino group with other functional groups.

Data Summary and Interpretation

The following table provides a hypothetical framework for summarizing the biological data that would be generated for 6-Amino-3-(2-methylphenyl)picolinic acid.

| Assay | Endpoint | Result | Positive Control |

| A. thaliana Root Growth | IC50 (µM) | To be determined | Picloram, Florpyrauxifen |

| AChE Inhibition | IC50 (µM) | To be determined | Donepezil |

| BCL6 Inhibition | IC50 (µM) | To be determined | Known BCL6 inhibitor |

| Antibacterial (e.g., S. aureus) | MIC (µg/mL) | To be determined | Vancomycin |

| Antifungal (e.g., C. albicans) | MIC (µg/mL) | To be determined | Fluconazole |

| Cytotoxicity (e.g., HEK293 cells) | IC50 (µM) | To be determined | Doxorubicin |

Conclusion and Future Directions

While the biological activity of 6-Amino-3-(2-methylphenyl)picolinic acid remains to be experimentally determined, the existing literature on related aminopicolinic acid derivatives provides a strong rationale for its investigation as a potential herbicidal agent, enzyme inhibitor, or antimicrobial compound. The presence of the 6-amino group and the 3-aryl substituent are key structural motifs that have been associated with potent biological effects in other picolinic acid-based molecules.

The experimental workflows outlined in this guide provide a clear path for the comprehensive biological characterization of this novel compound. The results of these studies will be crucial in determining its potential for future development in either the agrochemical or pharmaceutical sectors. Further research should focus on elucidating its precise mechanism of action for any confirmed activities and optimizing its structure to enhance potency and selectivity.

References

- Li, H., Wei, W., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules.

- Yang, Z., et al. (2021). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ProQuest.

- Crouse, G. D., et al. (2001). 4-aminopicolinates and their use as herbicides.

- BenchChem. (n.d.). 4-Aminopicolinic Acid Hydrochloride.

- MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

- Schmitzer, S. A., et al. (2001). 4-aminopicolinates and their use as herbicides.

- PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- PubMed. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.

- ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- CymitQuimica. (n.d.). CAS 23628-31-1: 6-Aminopicolinic acid.

- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.

- Srujana, M., & Thakkallapelly, S. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives.

Sources

- 1. ijirt.org [ijirt.org]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ProQuest [proquest.com]

- 3. WO2001051468A1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 4. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aminopicolinic Acid Hydrochloride [benchchem.com]

- 9. irl.umsl.edu [irl.umsl.edu]

An In-depth Technical Guide to Aminopicolinic Acids in Drug Discovery

A Senior Application Scientist's Perspective on Synthesis, Properties, and Therapeutic Potential

Notice: A diligent search for the specific compound "6-Amino-3-(2-methylphenyl)picolinic acid" and its corresponding Chemical Abstracts Service (CAS) number did not yield a definitive entry in publicly available databases. This may indicate the compound is novel or not widely reported. Therefore, this guide will focus on the broader, highly relevant class of aminopicolinic acids, with a particular emphasis on synthetic strategies applicable to structures such as the one requested.

Introduction: The Privileged Scaffold of Aminopicolinic Acids

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The picolinic acid scaffold, a pyridine ring with a carboxylic acid at the 2-position, and its amino-substituted derivatives, are prominent members of this group.[1] The strategic placement of the nitrogen atom and the carboxylic acid group allows for bidentate chelation of metal ions and diverse hydrogen bonding interactions, making it an ideal anchor for engaging with biological targets.[2]

The addition of an amino group to this core structure further enhances its utility, providing a crucial vector for modulating physicochemical properties and for introducing further structural diversity. These aminopicolinic acid derivatives are key intermediates and pharmacophores in a range of therapeutically active agents, from enzyme inhibitors to modulators of receptor function.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile chemical class for researchers in drug development.

Synthetic Strategies for Aminopicolinic Acid Derivatives

The synthesis of substituted aminopicolinic acids can be approached through several strategic pathways, primarily involving either the initial synthesis of a substituted pyridine ring followed by carboxylation, or the modification of a pre-existing picolinic acid core.

Synthesis from Picolinic Acid Precursors

A common and adaptable method involves the functionalization of commercially available picolinic acid. A representative workflow for the synthesis of a 4-aminopicolinic acid derivative is outlined below.[2]

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid [2]

-

Nitration of Picolinic Acid N-Oxide:

-

To a mixture of fuming nitric acid and sulfuric acid, carefully add picolinic acid N-oxide in portions.

-

Heat the reaction mixture to 120-130°C for 2.5 hours.

-

Cool the mixture and pour it onto ice, then neutralize to precipitate the 4-nitropicolinic acid N-oxide.

-

-

Catalytic Hydrogenation:

-

Dissolve the 4-nitropicolinic acid N-oxide in a mixture of acetic acid and acetic anhydride.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield 4-aminopicolinic acid.

-

Rationale: This two-step process is a classic and effective method for introducing an amino group at the 4-position. The N-oxide formation activates the pyridine ring for nitration, and the subsequent reduction of the nitro group to an amine is a high-yield, clean reaction.

Cross-Coupling Reactions for Aryl Substitution

To synthesize compounds like the target 6-Amino-3-(2-methylphenyl)picolinic acid, a cross-coupling strategy is often the most efficient approach to form the aryl-pyridine bond. The Sonogashira and Suzuki-Miyaura reactions are particularly powerful tools for this purpose. Below is a conceptual workflow.

Conceptual Workflow: Synthesis of 6-Amino-3-(aryl)picolinic acid via Suzuki-Miyaura Coupling

This workflow illustrates a common method for modifying the pyridine ring of a picolinate ester, a key step in creating diverse libraries of compounds for biological screening.[1]

Mechanism: The PAM binds to an allosteric site on the mGlu4 receptor, distinct from the binding site of the endogenous ligand, glutamate. This binding event potentiates the receptor's response to glutamate, leading to enhanced downstream signaling (in this case, inhibition of adenylyl cyclase and a decrease in cAMP), which can have therapeutic effects in neurological disorders. [5]

Antibacterial Agents

The foundational role of the related compound, 6-aminopenicillanic acid (6-APA), as the core nucleus of all penicillins, highlights the importance of this structural class in antibacterial drug discovery. [6]The strained β-lactam ring fused to a thiazolidine ring in 6-APA is responsible for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. [6]While structurally different, the amenability of the aminopicolinic acid scaffold to diverse substitutions suggests its potential as a starting point for novel antibacterial agents.

Conclusion

Aminopicolinic acids represent a class of compounds with significant, validated potential in drug discovery and development. Their synthetic tractability, favorable physicochemical properties, and ability to interact with a wide range of biological targets make them a "privileged" scaffold for medicinal chemists. From established applications in antibiotics to emerging roles in the treatment of neurological disorders, the aminopicolinic acid core continues to be a fertile ground for the discovery of new therapeutics. Further exploration of this scaffold, particularly through the synthesis of novel derivatives guided by structure-activity relationship studies, is a promising strategy for addressing unmet medical needs.

References

-

ChemBK. (2024, April 9). 4-Aminopicolinic acid. Retrieved from [Link]

-

Beatty, A., & Bawa, R. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Felts, A. S., et al. (2016, June 15). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919. Retrieved from [Link]

-

Pérez, C., et al. (2024, February 12). Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins. The Journal of Physical Chemistry Letters. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 5. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 6-Amino-3-(2-methylphenyl)picolinic Acid

Executive Summary & Structural Context

The compound 6-Amino-3-(2-methylphenyl)picolinic acid represents a specific structural motif often encountered in the development of synthetic auxin herbicides (arylpicolinates) and their metabolic degradation products. Structurally, it consists of a pyridine-2-carboxylic acid (picolinic acid) core substituted with an amino group at the C6 position and an ortho-tolyl moiety at the C3 position.

Elucidating this structure presents specific regiochemical challenges, particularly in distinguishing the position of the aryl substituent (C3 vs. C4 or C5) and confirming the biaryl conformation, which dictates biological activity at the TIR1/AFB5 auxin receptors.

This guide outlines a rigorous, self-validating analytical framework for the complete structural assignment of this molecule, synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.

Analytical Workflow Strategy

The following flowchart illustrates the logical progression from crude isolate to fully elucidated structure.

Figure 1: Step-by-step structural elucidation workflow.

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be unequivocally established.

Experimental Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

-

Instrument: Q-TOF or Orbitrap.

-

Solvent: Methanol + 0.1% Formic Acid.

Diagnostic Criteria

The theoretical formula for C₁₃H₁₂N₂O₂ yields a monoisotopic mass of 228.0899 Da .

| Ion Mode | Target Species | Theoretical m/z | Acceptance Tolerance | Structural Insight |

| ESI (+) | [M+H]⁺ | 229.0972 | ± 5 ppm | Confirms protonation of Pyridine-N or Amine. |

| ESI (-) | [M-H]⁻ | 227.0826 | ± 5 ppm | Confirms presence of Carboxylic Acid (-COOH). |

| MS/MS | [M+H-NH₃]⁺ | ~212.07 | N/A | Characteristic loss of primary amine. |

| MS/MS | [M+H-CO₂]⁺ | ~185.10 | N/A | Characteristic decarboxylation of picolinic acid. |

Analyst Note: The observation of the [M-H]⁻ ion is critical. Simple aminopyridines do not ionize well in negative mode; the strong signal here confirms the acidic moiety (picolinic acid).

NMR Spectroscopy: The Regiochemical Key

The primary challenge is proving the ortho-tolyl group is at position 3 (C3) rather than C4 or C5. This requires establishing a continuous spin system and specific long-range correlations.

1H NMR Assignment (DMSO-d₆, 400 MHz)

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to solubilize the zwitterionic amino-acid and slow the exchange of the -NH₂ and -COOH protons, making them visible.

| Position | Type | Shift (δ ppm)* | Multiplicity | Integration | Assignment Logic |

| -COOH | Broad Singlet | 12.5 - 13.5 | bs | 1H | Carboxylic acid proton (exchangeable). |

| H5 | Aromatic | 6.80 - 6.90 | d (J ≈ 8.5 Hz) | 1H | Ortho-coupled to H4. Upfield due to e- donating NH₂ at C6. |

| H4 | Aromatic | 7.30 - 7.45 | d (J ≈ 8.5 Hz) | 1H | Ortho-coupled to H5. Deshielded by aryl ring at C3. |

| NH₂ | Broad Singlet | 6.00 - 6.50 | bs | 2H | Primary amine at C6. |

| Ar-H | Aromatic | 7.10 - 7.30 | m | 4H | Overlapping signals of the o-tolyl ring. |

| Ar-CH₃ | Alkyl | 2.10 - 2.20 | s | 3H | Methyl group on the phenyl ring. |

*Note: Shifts are anticipated ranges based on substituted aminopicolinate analogs (e.g., Halauxifen metabolites).

2D NMR Correlation Logic (HMBC & NOESY)

To prove the structure, we must connect the fragments.

The HMBC "Smoking Gun"

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for quaternary carbons.

-

Correlation A: The H4 proton (pyridine) must show a 3-bond correlation to the Carboxyl Carbon (C=O) . This places H4 at position 4 (relative to C2-COOH).

-

Correlation B: The H5 proton must show a 2-bond correlation to C6 (the carbon bearing the NH₂).

-

Correlation C (Crucial): The quaternary carbon C3 will not show proton correlations in HSQC. However, in HMBC, it should correlate with H4 (pyridine) and the Ar-H (ortho) of the tolyl ring.

Visualization of Correlations

The following diagram maps the critical HMBC (Long range C-H) and NOESY (Spatial) interactions required to confirm the C3 substitution.

Figure 2: Key NMR correlations. The HMBC link between H4 and the Carboxyl carbon, and the NOESY link between H4 and the Tolyl-Methyl, definitively assign the regiochemistry.

X-Ray Crystallography (The Gold Standard)

While NMR provides solution-state connectivity, X-ray crystallography is essential for determining the biaryl torsion angle . In arylpicolinate auxins, the twist between the pyridine and phenyl rings is critical for fitting into the auxin receptor pocket.

Crystallization Protocol

-

Method: Slow evaporation or Vapor Diffusion.

-

Solvent System: Ethanol/Water (1:1) or Acetonitrile/Water.

-

Conditions: Dissolve 20 mg of the acid in minimal hot ethanol; add water dropwise until turbid; allow to cool slowly to 4°C.

Structural Expectations

-

Space Group: Likely Monoclinic (P2₁/c) or Triclinic (P-1), common for planar aromatic acids.

-

Key Parameter: The dihedral angle between the pyridine ring plane and the o-tolyl ring plane. Due to steric clash between the C3-Aryl and C2-COOH, the rings will not be coplanar. Expect a twist of 40–60° .

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

-

Weigh 5–10 mg of the dried sample into a clean vial.

-

Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Optional: If -NH₂ protons are broad, add 1 drop of D₂O to exchange them out (signals will disappear), confirming the assignment.

-

Transfer to a 5mm NMR tube.

-

Acquire spectra at 298 K.

Protocol B: LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Detection: UV at 254 nm and 280 nm; MS (ESI +/-).

References

-

Dow AgroSciences (Corteva). (2014). Halauxifen-methyl (XDE-729 methyl) and its acid metabolite (XDE-729 acid): Physical and Chemical Properties.[1][2] U.S. EPA Public Docket.

-

Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl (Arylex™ active), a novel arylpicolinate herbicide.[3] Bioorganic & Medicinal Chemistry, 24(3), 362-371.

-

Bawa, R. A., & Beatty, A. M. (2012).[4] Synthesis of Some Aminopicolinic Acids.[4][5][6] Journal of Chemistry and Chemical Engineering.[4]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 6-Amino-3-(2-methylphenyl)picolinic Acid

Introduction

Picolinic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide array of biological activities.[1][2] These activities stem from the versatile pyridine carboxylic acid scaffold, which can engage in various biological interactions such as π-π stacking and hydrogen bonding.[1] Furthermore, the carboxylic group's ability to coordinate with metal ions makes these compounds potent enzyme inhibitors.[1] This guide provides a comprehensive framework for the in vitro screening of a novel picolinic acid derivative, 6-Amino-3-(2-methylphenyl)picolinic acid, designed for researchers, scientists, and drug development professionals. The proposed screening cascade is informed by the known biological activities of structurally related picolinic acid compounds, which have shown promise in oncology, infectious diseases, and inflammatory conditions.

I. Rationale for Screening and Potential Therapeutic Targets

Given the diverse bioactivities of picolinic acid derivatives, a tiered screening approach is recommended. This will enable a broad assessment of the compound's potential, followed by more focused investigations into its mechanism of action. The primary therapeutic areas to explore for 6-Amino-3-(2-methylphenyl)picolinic acid include:

-

Oncology: Picolinic acid derivatives have demonstrated anticancer properties, potentially through the chelation of metal ions essential for tumor growth and angiogenesis.[3] They have also been investigated as inhibitors of key enzymes in cancer signaling pathways, such as VEGFR-2 kinase and histone demethylases.[1][4]

-

Infectious Diseases: The picolinic acid scaffold is a known inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[5][6] Additionally, antiviral activity has been reported for some derivatives.[3][7]

-

Inflammatory and Immunological Disorders: Picolinic acid, a metabolite of tryptophan, has been shown to suppress T-cell proliferation and metabolic activity, suggesting a role in immunomodulation.[8][9]

Based on this, the initial screening of 6-Amino-3-(2-methylphenyl)picolinic acid should encompass assays for cytotoxicity against cancer cell lines, antibacterial activity, and immunomodulatory effects.

II. In Vitro Screening Cascade

The proposed screening cascade is designed to first identify the primary biological activity of the compound and then to elucidate its mechanism of action.

Caption: A tiered in vitro screening workflow for 6-Amino-3-(2-methylphenyl)picolinic acid.

Part 1: Primary Screening

The initial phase focuses on identifying the broad biological effects of 6-Amino-3-(2-methylphenyl)picolinic acid.

A. Cytotoxicity Screening Against Cancer Cell Lines

The antiproliferative activity of the compound will be evaluated against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HepG2 - liver, and a non-cancerous control cell line like MRC-5) in appropriate media and conditions.[10][11]

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 6-Amino-3-(2-methylphenyl)picolinic acid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| A549 (Lung Cancer) | 15.2 | 0.8 |

| HepG2 (Liver Cancer) | 25.8 | 1.2 |

| MRC-5 (Normal Lung) | > 100 | 2.5 |

B. Antimicrobial Screening

The potential antibacterial activity will be assessed against clinically relevant bacterial strains, particularly those known for metallo-β-lactamase production.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use quality control strains of Escherichia coli and Klebsiella pneumoniae, including strains expressing New Delhi Metallo-β-lactamase-1 (NDM-1).[5]

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of 6-Amino-3-(2-methylphenyl)picolinic acid in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Immunomodulatory Screening

The effect of the compound on T-cell proliferation will be investigated to assess its immunomodulatory potential.

Protocol: T-Cell Proliferation Assay

-

Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Staining: Label the cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Stimulation and Treatment: Seed the stained cells in a 96-well plate and stimulate with anti-CD3/anti-CD28 antibodies in the presence of varying concentrations of 6-Amino-3-(2-methylphenyl)picolinic acid.

-

Incubation: Culture the cells for 3-5 days.

-

Flow Cytometry Analysis: Analyze the CFSE dilution in CD4+ T cells by flow cytometry to measure cell proliferation.[8]

Part 2: Secondary and Mechanistic Assays

If the primary screening reveals significant activity in any of the above areas, the following assays can be employed to delve deeper into the compound's mechanism of action.

A. Enzyme Inhibition Assays

If the compound shows promising antibacterial or anticancer activity, its inhibitory effect on specific enzymes should be investigated.

Protocol: Metallo-β-Lactamase (MBL) Inhibition Assay

-

Enzyme and Substrate: Use purified recombinant NDM-1 enzyme and a suitable substrate like imipenem.[5]

-

Assay Conditions: Perform the assay in a suitable buffer at a constant temperature.

-

Reaction Initiation: Initiate the reaction by adding the enzyme to a mixture of the substrate and varying concentrations of 6-Amino-3-(2-methylphenyl)picolinic acid.

-

Data Acquisition: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a UV-Vis spectrophotometer.

-

IC50 Determination: Calculate the IC50 value from the dose-response curve.

Protocol: Kinase Inhibition Assay

-

Kinase and Substrate: Utilize a commercially available kinase assay kit, for example, for VEGFR-2.[1]

-

Assay Procedure: Follow the manufacturer's protocol, which typically involves incubating the kinase, substrate, ATP, and the test compound.

-

Detection: Measure the kinase activity, often through luminescence or fluorescence detection of the phosphorylated substrate or ADP produced.

-

IC50 Calculation: Determine the IC50 value from the inhibition data.

Data Presentation: Hypothetical Enzyme Inhibition Data

| Enzyme Target | Compound IC50 (nM) | Positive Control IC50 (nM) |

| NDM-1 | 80 | 10 (L-captopril)[5] |

| VEGFR-2 | 150 | 50 (Sorafenib) |

B. Apoptosis and Cell Cycle Analysis

For compounds exhibiting cytotoxicity, it is crucial to determine if the mechanism involves the induction of apoptosis or cell cycle arrest.

Caption: Workflow for investigating apoptosis and cell cycle arrest.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat cells as above, then harvest and fix them in cold 70% ethanol.

-

Staining: Stain the fixed cells with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Mechanism of Action Studies

To further elucidate the molecular mechanisms, techniques such as Western blotting can be employed to examine the expression and activation of key proteins in relevant signaling pathways. For instance, if the compound induces apoptosis, the expression of proteins like Bcl-2, Bax, and cleaved caspases can be investigated. If it inhibits a kinase, the phosphorylation status of its downstream targets can be assessed.[8]

III. Conclusion

This in-depth technical guide outlines a systematic and logical approach to the in vitro screening of 6-Amino-3-(2-methylphenyl)picolinic acid. By leveraging the existing knowledge of picolinic acid derivatives, this framework provides a solid foundation for identifying the compound's biological activities and elucidating its mechanism of action. The successful execution of this screening cascade will be instrumental in determining the therapeutic potential of this novel molecule and guiding its further development.

References

-

Brem, J., van Berkel, S. S., Aik, W. S., Rydzik, A. M., Kallow, S., & Spencer, J. (2016). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 2(10), 683–692. [Link]

-

van Rijt, S. H., et al. (2022). Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. Chemical Science, 13(16), 4567-4576. [Link]

-

Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1481-1513. [Link]

-

Brem, J., et al. (2018). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ACS Infectious Diseases, 4(12), 1695-1704. [Link]

- Fernandez-Pol, J. A. (2002). Picolinic acid derivatives for the prevention and treatment of cancer in animals.

-

Mphahlele, M. J., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 639-653. [Link]

-

Dazzi, C., et al. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 61-68. [Link]

-

Mphahlele, M. J., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 639-653. [Link]

-

Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]

-

Al-Qahtani, H., et al. (2016). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography B, 1022, 223-230. [Link]

-

Kundu, A., & Saha, S. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Plant Pathology Journal, 13(3), 152-159. [Link]

-

Nakano, T., et al. (2011). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 49(6), 450-454. [Link]

-

Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry, 11(1), 108-118. [Link]

-

Holze, C., et al. (2016). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology, 99(4), 645-655. [Link]

-

Leuthauser, S. W., Oberley, L. W., & Oberley, T. D. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123-126. [Link]

-

Wang, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry, 11(1), 108-118. [Link]

-

Gabbutt, C. D., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 718-727. [Link]

-

Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71-79. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]

- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Amino-3-(2-methylphenyl)picolinic acid purity and characterization

Technical Whitepaper: Quality Assurance and Structural Elucidation of 6-Amino-3-(2-methylphenyl)picolinic Acid

Executive Summary & Strategic Context

6-Amino-3-(2-methylphenyl)picolinic acid (hereafter referred to as 6-A-3-MPPA ) represents a critical structural scaffold in the synthesis of next-generation auxinic herbicides and picolinamide fungicides.[1] Structurally homologous to commercial actives like Halauxifen and Aminopyralid, this intermediate presents unique characterization challenges due to its zwitterionic nature and the steric hindrance introduced by the ortho-tolyl moiety.

This guide provides a rigorous framework for the purity profiling and structural validation of 6-A-3-MPPA. Unlike simple commodity chemicals, the quality of this intermediate directly dictates the yield and stereochemical integrity of downstream active pharmaceutical ingredients (APIs) or agrochemical actives.

Key Technical Challenges:

-

Zwitterionic Behavior: The coexistence of the basic 6-amino group and the acidic 2-carboxylic acid requires precise pH control during chromatography to prevent peak tailing.[1]

-

Atropisomerism Potential: The bulky o-tolyl group at the 3-position can induce restricted rotation, potentially complicating NMR interpretation at ambient temperatures.

-

Suzuki Coupling Residuals: As a likely product of Pd-catalyzed cross-coupling, palladium scavenging and boronic acid clearance are Critical Quality Attributes (CQAs).

Synthesis Logic & Impurity Mapping

To validate purity, one must first understand the genesis of the molecule. 6-A-3-MPPA is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 6-amino-3-halopicolinate (usually bromo- or iodo-) and 2-methylphenylboronic acid.[1]

Understanding this pathway allows us to predict the "Impurity Fate Map."

Diagram 1: Synthesis & Impurity Fate Mapping

Caption: Logical flow of impurity generation during the Pd-catalyzed synthesis of 6-A-3-MPPA.

Physicochemical Characterization Strategy

Solubility & Ionization Profile

The molecule possesses three distinct ionization states depending on pH:

-

pH < 2.0: Cationic (Protonated amine: –NH₃⁺, Protonated acid: –COOH).

-

pH 3.5–5.0 (Isoelectric Point): Zwitterionic (–NH₃⁺, –COO⁻). Lowest solubility region.[1]

-

pH > 7.0: Anionic (Neutral amine: –NH₂, Deprotonated acid: –COO⁻).

Operational Insight: Analytical method development must avoid the isoelectric point to ensure solubility and peak symmetry. We utilize a highly acidic mobile phase (pH ~2.0) to keep the molecule fully protonated and soluble.

Quantitative Data Summary

| Attribute | Specification Target | Method | Rationale |

| Assay (Purity) | > 98.0% w/w | HPLC-UV (240 nm) | High purity required for downstream coupling efficiency. |

| Palladium (Pd) | < 20 ppm | ICP-MS | Residual Pd poisons hydrogenation catalysts in subsequent steps.[1] |

| LOD (Loss on Drying) | < 0.5% | Gravimetric | Moisture interferes with activation of the carboxylic acid (e.g., acid chloride formation). |

| Halide Content | < 0.1% | Titration / IC | Residual bromide indicates incomplete conversion. |

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC) Method

Objective: Separation of the target 6-A-3-MPPA from the hydrolytic de-halogenated byproduct (Impurity C) and the non-polar homocoupling dimer (Impurity B).[1]

System Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 40°C (Elevated temperature reduces backpressure and improves peak shape for amino-acids).

-

Detection: UV at 240 nm (λmax for picolinic core) and 210 nm (for non-conjugated impurities).

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 5 | 95 | Wash (Elute homocoupled dimers) |

| 20.0 | 5 | 95 | Hold |

| 20.1 | 95 | 5 | Re-equilibration |[1]

Validation Criteria (Self-Validating System):

-

Resolution (Rs): > 2.0 between 6-A-3-MPPA and the nearest impurity (likely the des-tolyl analog).

-

Tailing Factor:[1] < 1.5. If tailing occurs, increase buffer strength or add 5mM Hexanesulfonic acid (Ion-pairing agent).

Structural Elucidation (NMR Spectroscopy)

Objective: Confirm the regiochemistry of the coupling (3-position vs 4 or 5).

Sample Prep: Dissolve 10 mg in DMSO-d6. (Avoid CDCl₃ due to poor solubility of the zwitterion).

Key Assignment Logic (¹H NMR, 400 MHz):

-

The "Anchor" Signal (Methyl): Look for a sharp singlet at δ 2.1–2.3 ppm . This confirms the presence of the o-tolyl group.[1]

-

The Amino Group: A broad singlet (exchangeable with D₂O) around δ 6.0–7.0 ppm .

-

Picolinic Core (Coupling Constants):

-

The 6-amino-3-substituted pattern leaves protons at positions 4 and 5.[1]

-

Expect two doublets (or an AB system) in the aromatic region (δ 6.8–7.8 ppm ) with a coupling constant J ≈ 8.0–9.0 Hz (typical for ortho coupling on pyridine).

-

Differentiation: If the substituent were at position 4, you would see two singlets (para-like) or small meta coupling, not the strong ortho doublet.

-

Workflow Visualization

The following diagram illustrates the "Triangulation Strategy" used to certify a batch of 6-A-3-MPPA. No single method is sufficient; the combination of HPLC (purity), ICP-MS (catalyst safety), and NMR (identity) creates a robust quality shield.

Diagram 2: Analytical Validation Workflow

Caption: Integrated workflow for batch release, highlighting the orthogonality of detection methods.

Troubleshooting & Optimization

Issue: Doublet peaks in HPLC.

-

Cause: Atropisomerism. The rotation of the o-tolyl group relative to the pyridine ring can be slow on the NMR/HPLC timescale if the temperature is too low or the steric bulk is high.

-

Solution: Run the HPLC column at 45°C or 50°C. If the doublets merge into a single sharp peak, it confirms rotamers rather than distinct chemical impurities.

Issue: Low Assay but High HPLC Purity.

-

Cause: Inorganic salt contamination (e.g., KBr, Na₃PO₄ from the Suzuki coupling workup). HPLC "sees" only UV-active compounds, ignoring salts.[1]

-

Solution: Perform Residue on Ignition (ROI) or conductivity ash testing to quantify inorganic load.

References

-

Corteva Agriscience. (2021). Process for synthesis of picolinamides.[2][3] WO Patent 2021/076681 A1. World Intellectual Property Organization. Link

-

Dow AgroSciences. (2011). 4-Aminopicolinic acids and their use as herbicides.[1] U.S. Patent 7,314,849. United States Patent and Trademark Office. Link

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Impurity Profiling.[1] Yoneda Labs Technical Resources. Link

-

MDPI. (2023).[4] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted)-2-Picolinic Acids. Molecules, 28(5). Link

Sources

Methodological & Application

Application Note: Synthesis of 6-Amino-3-(2-methylphenyl)picolinic Acid

This Application Note and Protocol details the synthesis and characterization of 6-Amino-3-(2-methylphenyl)picolinic acid , a structural analog of auxin-mimic herbicides (e.g., aminopyralid, halauxifen). The protocol addresses specific synthetic challenges, including regioselective nucleophilic substitution on the pyridine ring and sterically hindered Suzuki-Miyaura cross-coupling.

Introduction & Retrosynthetic Strategy

The target molecule, 6-Amino-3-(2-methylphenyl)picolinic acid , features a picolinic acid core substituted with an amino group at the 6-position and an o-tolyl moiety at the 3-position. This substitution pattern presents two primary synthetic challenges:

-

Regioselectivity: Differentiating between the 3- and 6-positions of the pyridine ring during functionalization.[1]

-

Steric Hindrance: Constructing a biaryl bond with ortho-substituents on both rings (the 2-carboxylate on the pyridine and the 2-methyl group on the phenyl ring).

Strategic Approach: We utilize Methyl 3,6-dichloropicolinate as the starting material. This scaffold allows for a highly regioselective SNAr reaction at the C6 position (activated by the pyridine nitrogen) followed by a palladium-catalyzed cross-coupling at the C3 position.

Retrosynthetic Analysis (Graphviz)

Caption: Retrosynthetic logic leveraging the differential reactivity of C3 and C6 electrophilic sites on the picolinate core.

Experimental Protocol

Step 1: Regioselective Amination (SNAr)

Objective: Selective displacement of the C6-chloride by ammonia.

Rationale: The C6 position is

-

Starting Material: Methyl 3,6-dichloropicolinate (CAS: 1532-24-7)[2]

-

Reagents: 7N Ammonia in Methanol (NH3/MeOH)

-

Equipment: Sealed pressure tube or autoclave

Procedure:

-

Charge a pressure tube with Methyl 3,6-dichloropicolinate (10.0 g, 48.5 mmol).

-

Add 7N NH3 in MeOH (100 mL, ~15 equiv).

-

Seal the vessel and heat to 80 °C for 12–16 hours.

-

Note: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.8) should convert to a more polar product (Rf ~0.4).

-

-

Cool the reaction to room temperature and concentrate in vacuo to remove excess ammonia and methanol.

-

Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from minimal hot ethanol or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes).

-

Expected Yield: 85–90% of Methyl 6-amino-3-chloropicolinate .

Step 2: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Cross-coupling of the C3-chloride with 2-methylphenylboronic acid. Rationale: This coupling forms a di-ortho-substituted biaryl system (2-COOMe on pyridine, 2-Me on phenyl). Standard catalysts (e.g., Pd(PPh3)4) often fail due to steric hindrance and the lower reactivity of aryl chlorides. We employ XPhos Pd G4 or Pd(OAc)2/XPhos , as the bulky, electron-rich biaryl phosphine ligand facilitates oxidative addition into the C-Cl bond and promotes reductive elimination in hindered systems.

-

Substrate: Methyl 6-amino-3-chloropicolinate (from Step 1)

-

Reagent: 2-Methylphenylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2-3 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

-

In a reaction vial, combine Methyl 6-amino-3-chloropicolinate (1.0 equiv), 2-Methylphenylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

-

Add solvent (Dioxane/Water 4:1, 0.1 M concentration).

-

Degas the solution by sparging with Nitrogen or Argon for 10 minutes (Critical for Pd(0) stability).

-

Add XPhos Pd G4 (0.02 equiv).

-

Heat to 100 °C for 4–8 hours under inert atmosphere.

-

Workup: Dilute with water and extract with EtOAc. Filter through a Celite pad to remove Palladium black.

-

Purification: Silica gel chromatography (Gradient: 10-50% EtOAc/Hexanes).

-

Product: Methyl 6-amino-3-(2-methylphenyl)picolinate.

Step 3: Ester Hydrolysis (Saponification)

Objective: Conversion of the methyl ester to the free carboxylic acid.

-

Reagents: Lithium Hydroxide monohydrate (LiOH·H2O)

-

Solvent: THF : MeOH : Water (3:1:1)

Procedure:

-

Dissolve the coupled ester in THF/MeOH/Water mixture.

-

Add LiOH·H2O (3.0 equiv).

-

Stir at 50 °C for 2 hours.

-

Concentrate to remove organic solvents.

-

Acidification: Cool the aqueous residue to 0 °C and adjust pH to ~3–4 using 1N HCl. The product should precipitate as a zwitterionic solid.

-

Filter the solid, wash with cold water and Et2O, and dry under high vacuum.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of the target aminopicolinic acid.

Analytical Data Summary

| Parameter | Specification / Expected Data |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| 1H NMR (DMSO-d6) | |

| MS (ESI) | [M+H]+ calc: 229.09, found: 229.1 |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent) |

References

-

Regioselectivity of SNAr in Pyridines

- Title: A broadly applicable quantitative relative reactivity model for nucleophilic arom

- Source:Chemical Science, 2018.

-

URL:[Link]

- Context: Explains the kinetic preference for substitution at the 6-position (alpha to nitrogen)

-

Suzuki Coupling of Chloropyridines

- Title: Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Chlorides.

- Source:C

-

URL:[Link]

- Context: Validates the use of biaryl phosphine ligands (like XPhos)

- Synthesis of Aminopicolinic Acid Herbicides: Title: Process for the preparation of 4-aminopicolinates (Patent WO2010144380). Source: Google Patents. URL: Context: Provides industrial background on the synthesis of similar 4-amino-6-aryl picolinate herbicides, illustrating the stability and handling of these zwitterionic acids.

Sources

Technical Application Note: 6-Amino-3-(2-methylphenyl)picolinic acid (Halauxifen Acid) in Plant Tissue Culture & Cellular Assays

Executive Summary & Scientific Rationale

6-Amino-3-(2-methylphenyl)picolinic acid (commonly referred to as Halauxifen Acid ) is the bioactive free-acid form of the arylpicolinate herbicide Halauxifen-methyl. While widely recognized in agrochemistry for broadleaf weed control, its utility in plant tissue culture is emerging as a critical tool for recalcitrant species regeneration.

Why use Halauxifen Acid instead of 2,4-D? Standard synthetic auxins like 2,4-D primarily signal through the TIR1 (Transport Inhibitor Response 1) ubiquitin-ligase complex. In contrast, Halauxifen Acid exhibits a unique, high-affinity preference for the AFB5 (Auxin Signaling F-Box 5) receptor homolog.

Key Advantages:

-

Alternative Signaling Pathway: Bypasses TIR1-mediated resistance or saturation, offering a novel pathway to induce somatic embryogenesis in genotypes recalcitrant to 2,4-D.

-

Lower Volatility: significantly lower vapor pressure than ester-based auxins, reducing cross-contamination in culture incubators.

-

High Potency: Effective at nanomolar concentrations, reducing the metabolic load on explants compared to micromolar requirements of phenoxy-auxins.

Mechanism of Action: The AFB5 Pathway

Understanding the differential binding is crucial for experimental design. Halauxifen Acid mimics Indole-3-Acetic Acid (IAA) but recruits the SCF^AFB5 complex more efficiently than the SCF^TIR1 complex, leading to the ubiquitination and degradation of Aux/IAA repressors.

Visualizing the Signaling Cascade

Figure 1: The selective signaling pathway of Halauxifen Acid through AFB5, distinct from the classical TIR1 pathway utilized by 2,4-D.[1]

Material Preparation & Stock Solutions

Safety Note: Halauxifen Acid is a potent bioactive molecule. Wear PPE (gloves, goggles) and handle in a fume hood. Compound: 6-Amino-3-(2-methylphenyl)picolinic acid (CAS: 943832-60-8 for acid; often sourced as methyl ester and hydrolyzed, or custom synthesized).

Protocol A: Preparation of 10 mM Stock Solution

Unlike 2,4-D, Halauxifen acid has specific solubility requirements. It is sparingly soluble in pure water but soluble in organic solvents and alkaline solutions.

| Component | Quantity | Notes |

| Halauxifen Acid | 22.8 mg | MW ≈ 228.25 g/mol |

| DMSO (Dimethyl sulfoxide) | 10 mL | Recommended: Cell culture grade. |

| Alternative: 1N KOH | 1-2 mL | If DMSO is contraindicated. Dissolve in KOH, then dilute with water. |

Step-by-Step:

-

Weigh 22.8 mg of Halauxifen Acid powder.

-

Add 10 mL of sterile DMSO.

-

Vortex until completely dissolved (solution should be clear).

-

Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (for DMSO) or PES (for aqueous) syringe filter.

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 6-12 months.

Experimental Protocols: Plant Tissue Culture

Protocol B: Callus Induction in Recalcitrant Species

This protocol is optimized for monocots (e.g., cereals) or dicots that respond poorly to 2,4-D.

Basal Media: Murashige and Skoog (MS) salts + Vitamins, 30g/L Sucrose, 0.8% Agar. pH 5.8.

Experimental Design: Run a dose-response curve. Arylpicolinates are often more potent than phenoxy auxins.

| Treatment Group | Concentration (µM) | Volume of 10mM Stock per 1L Media |

| Control | 0 | 0 µL |

| Low | 0.01 µM | 1 µL |

| Medium-Low | 0.1 µM | 10 µL |

| Medium (Target) | 1.0 µM | 100 µL |

| High | 10.0 µM | 1000 µL |

| Comparator | 5.0 µM (2,4-D) | Standard 2,4-D stock |

Workflow:

-

Media Prep: Autoclave basal MS media. Cool to 55°C.

-

Supplementation: Add Halauxifen stock solution to the molten media under a laminar flow hood. Mix by swirling (avoid bubbles).

-

Explant Prep: Sterilize seeds/tissues (e.g., immature embryos). Excise the explant.

-

Inoculation: Place explants (scutellum side up for cereals) onto the media.

-

Incubation: Incubate in the dark at 25°C for 14-21 days.

-

Note: Auxins are light-sensitive; dark incubation promotes callus dedifferentiation.

-

-

Subculture: Transfer to fresh media every 2 weeks.

Protocol C: Somatic Embryogenesis & Regeneration

Once callus is established, switch to a hormone-free or cytokinin-rich media to induce shooting.

-

Selection: Select embryogenic callus (nodular, compact, often yellow/white). Avoid watery/necrotic callus.

-

Transfer: Move callus to MS Media + BAP (Benzylaminopurine, 1.0 mg/L) + Kinetin (0.5 mg/L). Remove Halauxifen completely.

-

Light: Move to 16h/8h light/dark cycle.

-

Observation: Green spots (somatic embryos) should appear within 10-20 days.

Mammalian Cell Culture: Toxicology Screening

For Drug Development Professionals: While primarily an agrochemical, Halauxifen Acid residues may be screened for mammalian toxicity (hepatotoxicity/CYP450 induction) during safety assessments.

Cell Line: HepG2 (Human Liver) or Primary Hepatocytes. Assay: MTT or ATP-based viability assay.

-

Seeding: Seed HepG2 cells at

cells/well in 96-well plates. -

Dosing: Treat with Halauxifen Acid (0.1 - 100 µM) for 24h and 48h.

-

Control: 0.1% DMSO vehicle.

-

-

Readout: Measure absorbance at 570nm (MTT).

-

Expectation: Halauxifen Acid generally exhibits low acute cytotoxicity (

) in mammalian lines, consistent with its specific affinity for plant-specific F-box proteins.

Data Analysis & Troubleshooting

Evaluating Callus Quality

Use the following scoring matrix to compare Halauxifen vs. 2,4-D:

| Score | Morphology | Description |

| 1 | Necrotic | Brown/Black, no growth. Toxic concentration. |

| 2 | Watery/Friable | Translucent, hyperhydric. Poor embryogenic potential. |

| 3 | Compact | Solid, slow-growing. |

| 4 | Embryogenic | Nodular, creamy/yellow. High regeneration potential. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Media | pH Shock | If using KOH stock, ensure media pH is readjusted to 5.8 after addition if volume is high. |

| Tissue browning | Phenolic oxidation | Add Activated Charcoal (1-2 g/L) or PVP to the media. |

| No Callus (Explants die) | Toxicity | Reduce concentration by 10-fold. Halauxifen is more potent than 2,4-D. |

| Rooting instead of Callus | Auxin too low | Increase Halauxifen concentration; the auxin/cytokinin ratio is too low. |

References

-

Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis."[2] Plant Physiology, 142(2), 542–552. Link

-

Bell, J. L., et al. (2015). "Rationale for the selectivity of the auxin herbicide halauxifen-methyl." Pest Management Science, 71(10). Link

-

Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxinic herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

-

Health Canada. (2014). "Halauxifen-methyl - Proposed Registration Decision." Pest Management Regulatory Agency. Link

-

Jeschke, P. (2015). "Current status of carboxylic acid amide (CAA) fungicides and arylpicolinate herbicides." Pest Management Science. Link

Sources

Application Note: HPLC Analysis of 6-Amino-3-(2-methylphenyl)picolinic acid

This Application Note is designed for researchers and quality control scientists involved in the development and analysis of synthetic auxin herbicides. It focuses on 6-Amino-3-(2-methylphenyl)picolinic acid (CAS 1262009-00-6), a structural analog and potential intermediate in the synthesis of arylpicolinate herbicides (e.g., Halauxifen, Florpyrauxifen).[1]

Introduction & Chemical Context

6-Amino-3-(2-methylphenyl)picolinic acid is a member of the arylpicolinate chemical class.[1] Structurally, it consists of a pyridine ring substituted with a carboxylic acid at position 2, an amino group at position 6, and a hydrophobic o-tolyl (2-methylphenyl) group at position 3.[1]

This scaffold shares critical physicochemical properties with commercial synthetic auxins like Halauxifen-methyl and Aminopyralid .[1] The accurate quantification of this compound is essential for:

-

Synthetic Pathway Verification: Monitoring intermediates during the manufacture of complex herbicides.

-

Impurity Profiling: Detecting unreacted precursors or degradation products.

-

Metabolic Studies: Understanding the environmental fate of arylpicolinate analogs.

Physicochemical Profile[1][2][3][4][5][6][7]

-

Molecular Formula: C₁₃H₁₂N₂O₂[1]

-

Molecular Weight: 228.25 g/mol [1]

-

pKa (Calculated): ~2.8 (Carboxylic acid), ~3.5 (Pyridine nitrogen).

-

Solubility: Low in water (pH < 4); Soluble in Methanol (MeOH), Acetonitrile (ACN), and alkaline aqueous buffers.

Method Development Strategy (Expertise & Logic)

Chromatographic Mode Selection

Reverse-Phase Liquid Chromatography (RPLC) is the chosen mode.[1]

-

Why: The compound possesses a hydrophobic o-tolyl moiety, providing sufficient retention on C18 stationary phases.[1]

-

Challenge: The molecule is amphoteric (acidic carboxyl, basic pyridine/amine).

-

Solution: pH Control is Critical. We must suppress the ionization of the carboxylic acid (pKa ~2.8) to ensure the molecule exists primarily in a single state (neutral or cationic) to prevent peak splitting and tailing. A mobile phase pH of ~2.0-2.5 is selected using Phosphoric Acid (for UV) or Formic Acid (for MS).[1]

Column Selection[1]

-

Stationary Phase: C18 (Octadecylsilane) with high surface area and end-capping.

-

Rationale: The 2-methylphenyl group provides steric bulk.[1] A standard C18 column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex) offers the necessary hydrophobic selectivity. End-capping reduces secondary silanol interactions with the amino group, sharpening the peak shape.

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (with DAD/PDA).

-

Reagents:

Chromatographic Conditions

This protocol uses a Linear Gradient to ensure elution of both the polar picolinic core and potential hydrophobic impurities.

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.[1]2) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Controlled) |

| Injection Volume | 5-10 µL |

| Detection (UV) | 254 nm (Primary), 230 nm (Secondary) |

| Run Time | 15 minutes |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |[1]

Sample Preparation Workflow

Self-Validating Step: The solubility of picolinic acids varies with pH.[1] Do not dissolve directly in 100% water, as the free acid may precipitate.

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 mins.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A:ACN (50:50) .

-

Note: Matching the diluent to the initial gradient conditions (high aqueous) can cause precipitation if the concentration is too high. A 50:50 mix prevents solvent shock while maintaining solubility.

-

-

Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection.

Visualizations

Analytical Workflow

The following diagram outlines the logical flow from sample extraction to data analysis, ensuring data integrity.

Caption: Step-by-step analytical workflow ensuring sample integrity and reproducible detection.

Molecular Interaction Logic

Understanding why the separation works is key to troubleshooting.

Caption: Mechanistic interaction map. Acidic mobile phase neutralizes the carboxyl group, driving retention via the hydrophobic tolyl moiety.

Validation Parameters (Acceptance Criteria)

To ensure this method is a "self-validating system," the following criteria must be met during routine analysis:

| Parameter | Acceptance Criteria | Rationale |

| System Suitability (RSD) | < 2.0% (n=5 injections) | Confirms pump/injector precision. |

| Tailing Factor (Tf) | 0.9 < Tf < 1.5 | Ensures minimal secondary interactions with silanols. |

| Resolution (Rs) | > 2.0 (from nearest impurity) | Critical for purity analysis. |

| Linearity (R²) | > 0.999 (Range: 1-100 µg/mL) | Validates quantitative accuracy. |

| LOD / LOQ | ~0.1 µg/mL / ~0.5 µg/mL | Estimated based on UV response of picolinates. |

Troubleshooting Guide

-

Problem: Peak Tailing (> 1.5).

-

Cause: Interaction between the protonated amino group and residual silanols on the silica support.

-

Fix: Increase buffer concentration (up to 25 mM Phosphate) or switch to a "Base Deactivated" (BDS) column.

-

-

Problem: Split Peak.

-

Cause: Sample solvent is too strong (e.g., 100% MeOH injection) or pH mismatch.

-

Fix: Dilute sample with initial mobile phase (Water/ACN 90:10). Ensure Mobile Phase pH is < 2.5.

-

-

Problem: Retention Time Drift.

-

Cause: Incomplete column equilibration.

-

Fix: Allow 10 column volumes of re-equilibration time between gradient runs (approx 3-5 mins).

-

References

-

Corteva Agriscience. (2020). Halauxifen-methyl Technical Bulletin. Retrieved from [Link] (Provides context on arylpicolinate chemistry and stability).

-

U.S. EPA. (2016). Environmental Fate and Ecological Risk Assessment for Halauxifen-methyl. Retrieved from [Link] (Details on acid metabolite properties and pKa).

-

Phenomenex. (2022).[3] Optimization of HPLC Methods for Picolinic Acids. Retrieved from [Link] (General methodology for pyridine carboxylic acids).

-

PubChem. (2025).[4] Halauxifen Acid Compound Summary. Retrieved from [Link] (Structural verification of related arylpicolinates).

Sources

Application Notes and Protocols: 6-Amino-3-(2-methylphenyl)picolinic Acid in Coordination Chemistry

Introduction: A Ligand of Untapped Potential

Picolinic acid and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1] Their typical bidentate coordination through the pyridine nitrogen and the carboxylate oxygen makes them versatile ligands in fields ranging from catalysis to medicinal chemistry.[2] This document introduces a promising yet under-explored derivative: 6-Amino-3-(2-methylphenyl)picolinic acid. The strategic placement of an amino group at the 6-position and a sterically demanding 2-methylphenyl (o-tolyl) group at the 3-position is anticipated to significantly modulate the electronic and steric properties of the resulting metal complexes.

The amino group can enhance the ligand's electron-donating capacity and introduce possibilities for hydrogen bonding, while the bulky o-tolyl substituent is expected to influence the coordination geometry and stability of the metal complexes. These features make 6-Amino-3-(2-methylphenyl)picolinic acid a compelling candidate for creating novel coordination compounds with unique reactivity and physical properties.

This guide provides a comprehensive overview, including a plausible synthetic route for the ligand, detailed protocols for the synthesis and characterization of its coordination complexes, and potential applications for researchers in chemistry and drug development.

Part 1: Synthesis of 6-Amino-3-(2-methylphenyl)picolinic Acid

The synthesis of this specialized ligand is not yet widely reported. Therefore, a multi-step synthetic strategy is proposed, leveraging well-established organometallic cross-coupling reactions. The following protocol is based on analogous transformations reported in the literature for substituted picolinic acids.[3][4]

Proposed Synthetic Pathway

A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction to introduce the 2-methylphenyl group, followed by a nucleophilic aromatic substitution to install the amino group.

Caption: Proposed synthetic route for 6-Amino-3-(2-methylphenyl)picolinic acid.

Experimental Protocol: Ligand Synthesis

Step 1: Suzuki-Miyaura Coupling [5][6][7][8][9]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-3-bromopicolinic acid (1.0 eq) and (2-methylphenyl)boronic acid (1.2 eq) in a 3:1 mixture of dioxane and water.

-

Catalyst and Base: Add Pd(PPh₃)₄ (0.03 eq) and Na₂CO₃ (3.0 eq) to the mixture.

-

Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) for 15 minutes. Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Acidify the mixture with 2 M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 6-chloro-3-(2-methylphenyl)picolinic acid.

Step 2: Amination

-

Reaction Setup: Place the purified 6-chloro-3-(2-methylphenyl)picolinic acid from the previous step into a high-pressure reaction vessel.

-

Reagents: Add a concentrated aqueous solution of ammonia (28-30%).

-

Reaction Execution: Seal the vessel and heat to 150-180 °C for 12-24 hours. The pressure will increase significantly; ensure the reaction vessel is rated for these conditions.

-